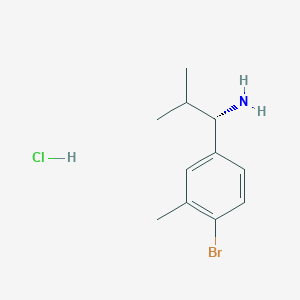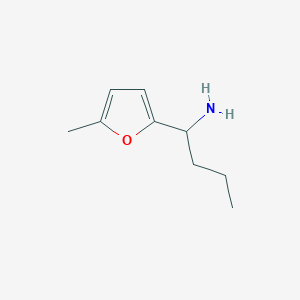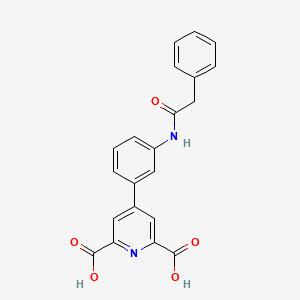
(S)-1-(4-Bromo-3-methylphenyl)-2-methylpropan-1-amine hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(4-Bromo-3-methylphenyl)-2-methylpropan-1-amine hydrochloride is a chiral amine compound with a bromine atom and a methyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Bromo-3-methylphenyl)-2-methylpropan-1-amine hydrochloride typically involves the following steps:
Bromination: The starting material, 3-methylacetophenone, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-3-methylacetophenone.
Reduction: The brominated product is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to form (S)-1-(4-Bromo-3-methylphenyl)-2-methylpropan-1-ol.
Amination: The alcohol is converted to the corresponding amine through a reaction with ammonia or an amine source under suitable conditions.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of (S)-1-(4-Bromo-3-methylphenyl)-2-methylpropan-1-amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
(S)-1-(4-Bromo-3-methylphenyl)-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or sodium methoxide (NaOMe) can be used under basic conditions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: De-brominated amine.
Substitution: Hydroxylated or alkoxylated derivatives.
科学的研究の応用
(S)-1-(4-Bromo-3-methylphenyl)-2-methylpropan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies or as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of (S)-1-(4-Bromo-3-methylphenyl)-2-methylpropan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the amine group play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- (S)-1-(4-Chloro-3-methylphenyl)-2-methylpropan-1-amine hydrochloride
- (S)-1-(4-Fluoro-3-methylphenyl)-2-methylpropan-1-amine hydrochloride
- (S)-1-(4-Iodo-3-methylphenyl)-2-methylpropan-1-amine hydrochloride
Uniqueness
(S)-1-(4-Bromo-3-methylphenyl)-2-methylpropan-1-amine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s chemical properties and biological activity.
特性
CAS番号 |
2250243-70-8 |
|---|---|
分子式 |
C11H17BrClN |
分子量 |
278.61 g/mol |
IUPAC名 |
(1S)-1-(4-bromo-3-methylphenyl)-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H16BrN.ClH/c1-7(2)11(13)9-4-5-10(12)8(3)6-9;/h4-7,11H,13H2,1-3H3;1H/t11-;/m0./s1 |
InChIキー |
IOTJSNSSZQIGDM-MERQFXBCSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)[C@H](C(C)C)N)Br.Cl |
正規SMILES |
CC1=C(C=CC(=C1)C(C(C)C)N)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















